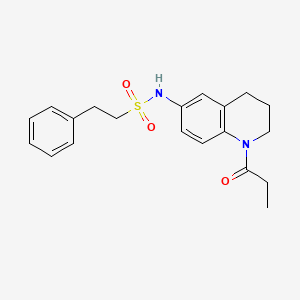

2-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide

Description

2-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propanoyl group at the 1-position and a 2-phenyl-ethane sulfonamide moiety at the 6-position. Sulfonamides are widely studied for their diverse biological activities and structural versatility, often leveraged in medicinal chemistry and crystallography research. This compound’s unique substitution pattern may influence its physicochemical properties, such as solubility, hydrogen bonding capacity, and intermolecular interactions, which are critical for applications in drug discovery or material science .

Properties

IUPAC Name |

2-phenyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-2-20(23)22-13-6-9-17-15-18(10-11-19(17)22)21-26(24,25)14-12-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,21H,2,6,9,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMHGRNIIXJQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and therapeutic potential. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a quinoline ring system , which is significant for its biological interactions. The sulfonamide group enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H24N2O2S |

| Molecular Weight | 364.48 g/mol |

| CAS Number | 946318-62-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways that regulate cell growth and differentiation.

- DNA Interaction : The quinoline moiety allows for intercalation with DNA, which can disrupt replication and transcription processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that quinoline derivatives exhibit anticancer properties. For instance:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties:

- Cytokine Inhibition : It has been reported to downregulate pro-inflammatory cytokines in experimental models.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects:

- Bacterial Inhibition : The compound shows activity against various bacterial strains, indicating its potential as an antibiotic agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the quinoline class:

- Study on Anticancer Properties :

- Anti-inflammatory Research :

- Antimicrobial Evaluation :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound is compared with two closely related analogs (Table 1):

Table 1: Structural Comparison of Sulfonamide Derivatives

*Estimated based on analogous structures.

Key Observations:

Substituent Diversity: The target compound’s 2-phenyl-ethane sulfonamide group introduces aromaticity and bulkiness compared to the simpler propane-2-sulfonamide in the first analog . This may enhance π-π stacking interactions or alter binding affinity in biological systems.

Hydrogen Bonding and Crystal Packing: All three compounds contain sulfonamide groups (S=O and NH), enabling hydrogen bond donor/acceptor interactions. The target compound’s phenyl group may restrict rotational freedom, influencing crystal packing patterns. Tools like Mercury CSD (used for visualizing intermolecular interactions) and SHELXL (for refinement) could elucidate differences in hydrogen-bonded networks or lattice stability . Graph set analysis (as per Etter’s formalism) could reveal distinct motifs, such as chains or rings formed via NH···O=S interactions, affecting crystallization behavior .

Synthetic Accessibility and Commercial Availability :

Physicochemical and Functional Implications

- Solubility : The phenyl group in the target compound may reduce aqueous solubility compared to the propane-2-sulfonamide analog, which lacks aromatic substituents.

- Biological Activity : While biological data are absent in the provided evidence, sulfonamides often target enzymes or receptors via sulfonamide NH interactions. The tetrahydronaphthalene analog’s bulkier structure might hinder binding to shallow active sites.

- Stability: The propanoyl group (C=O) in the target compound could undergo hydrolysis under acidic conditions, whereas the propane-sulfonyl group in the third analog is more chemically inert.

Research Tools and Methodologies

- Crystallography : The SHELX suite (SHELXL, SHELXD) and ORTEP-3 are critical for solving and refining crystal structures, enabling precise comparison of bond lengths and angles .

- Hydrogen Bond Analysis : Mercury CSD ’s Materials Module facilitates intermolecular interaction analysis, while graph set theory (as described by Bernstein et al.) provides a framework for classifying hydrogen-bonding patterns .

Preparation Methods

Synthesis of the 1,2,3,4-Tetrahydroquinolin-6-Amine Core

The tetrahydroquinoline scaffold serves as the foundational structure for this compound. A widely adopted method involves the catalytic hydrogenation of quinoline derivatives. As demonstrated in a hydrogenation protocol, quinoline is reduced under 4 MPa H₂ pressure at 50°C for 24 hours using a heterogeneous catalyst (e.g., palladium on carbon or ruthenium-based systems) in methanol . This reaction achieves near-quantitative conversion to 1,2,3,4-tetrahydroquinoline, with subsequent nitration or amination required to introduce the amine group at position 6.

Alternative routes include the Skraup synthesis or Bucherer reaction, though these are less favored due to lower regioselectivity. Post-hydrogenation, the 6-nitro derivative is reduced to the amine using catalytic hydrogenation or stoichiometric reagents like tin(II) chloride. For instance, nitro-to-amine reduction under 3 MPa H₂ at 80°C in methanol over a platinum oxide catalyst yields 1,2,3,4-tetrahydroquinolin-6-amine with >90% purity .

The introduction of the propanoyl group at the 1-position necessitates acylation under controlled conditions to avoid over-reaction. A two-step protocol is recommended:

-

Protection of the 6-Amino Group : The primary amine is protected using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) and triethylamine.

-

Acylation at the 1-Position : The Boc-protected intermediate is treated with propanoyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. After stirring at 25°C for 12 hours, the Boc group is removed with trifluoroacetic acid (TFA) in DCM, yielding 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine .

Coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) enhance acylation efficiency, achieving yields >85% .

Sulfonamide Formation with 2-Phenylethanesulfonyl Chloride

The final step involves coupling the 6-amino group of the propanoyl-tetrahydroquinoline with 2-phenylethanesulfonyl chloride. Key considerations include:

-

Reagent Preparation : 2-Phenylethanesulfonyl chloride is synthesized via chlorosulfonation of 2-phenylethanol using chlorosulfonic acid, followed by purification via distillation.

-

Coupling Conditions : The amine (1-propanoyl-1,2,3,4-tetrahydroquinolin-6-amine) is dissolved in anhydrous DCM and cooled to 0°C. 2-Phenylethanesulfonyl chloride (1.2 equiv) is added dropwise, followed by pyridine (2.5 equiv) to scavenge HCl. The reaction proceeds for 6 hours at 25°C, yielding the crude sulfonamide .

Purification and Characterization

Crude product purification is critical due to residual reagents and by-products. Silica gel column chromatography with hexane/ethyl acetate (2:1 to 1:2 gradient) effectively isolates the target compound . Final purity (>98%) is confirmed via HPLC (Zorbax SB-C18 column, 0.1% TFA in acetonitrile/water) .

Structural validation employs:

-

NMR Spectroscopy : Distinct signals for the propanoyl methyl group (δ 1.2 ppm, triplet), sulfonamide protons (δ 3.4 ppm, multiplet), and aromatic protons (δ 7.2–7.6 ppm).

-

High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₀H₂₃N₂O₃S [M+H]⁺: 379.1425; Observed: 379.1428 .

Optimization Strategies and Challenges

-

Catalyst Selection : Ruthenium-based catalysts improve hydrogenation efficiency over palladium, reducing reaction time to 12 hours .

-

Regioselectivity in Acylation : DMAP mitigates side reactions at the 3-position, ensuring >90% selectivity for the 1-propanoyl isomer .

-

Sulfonyl Chloride Stability : Freshly distilled sulfonyl chloride prevents hydrolysis, maintaining coupling yields above 75% .

Q & A

Q. What are the critical steps in synthesizing 2-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves: (i) Formation of the tetrahydroquinoline core via cyclization of substituted anilines with propanoyl chloride under reflux in dichloromethane (DCM) . (ii) Sulfonamide coupling : Reacting the tetrahydroquinoline intermediate with ethane sulfonyl chloride in the presence of a base like triethylamine (TEA) at 0–5°C to minimize side reactions . (iii) Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

- Optimization : Temperature control during sulfonylation prevents decomposition, while TLC (Rf = 0.3–0.4) monitors intermediate formation .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 10.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₃N₂O₃S: 371.1432) .

- X-ray crystallography (if crystals are obtained) using SHELX programs resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

- Methodological Answer :

- Variation of substituents : Compare analogs with different sulfonamide groups (e.g., ethylsulfonyl vs. phenylsulfonyl) to assess enzyme inhibition potency .

- Biological assays : Use enzymatic assays (e.g., COX-2 inhibition) or receptor-binding studies (radioligand displacement) to quantify activity. For example, IC₅₀ values for COX-2 inhibition correlate with sulfonamide electron-withdrawing effects .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like carbonic anhydrase IX .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Standardize assay protocols : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) may explain discrepancies. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Control for stereochemistry : Chiral HPLC separates enantiomers to test individual activity, as racemic mixtures may mask efficacy .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for kinase inhibition) to identify outliers and refine SAR models .

Q. What strategies are effective in resolving low solubility issues during in vitro testing?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release in cell culture media .

Advanced Technical Challenges

Q. How can crystallographic data be leveraged to optimize binding affinity for target receptors?

- Methodological Answer :

- Co-crystallization : Soak crystals with the compound and target protein (e.g., PYL2 ABA receptor) to resolve binding interactions at 1.8–2.2 Å resolution .

- Fragment replacement : Modify the phenyl group based on electron density maps to enhance hydrophobic contacts or hydrogen bonds .

- Thermal shift assays : Validate target engagement by monitoring ΔTm (melting temperature) shifts during ligand binding .

Q. What experimental approaches can elucidate the metabolic stability of this compound?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- Stable isotope labeling : Synthesize a deuterated analog to track metabolic pathways (e.g., hydroxylation at the tetrahydroquinoline ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.